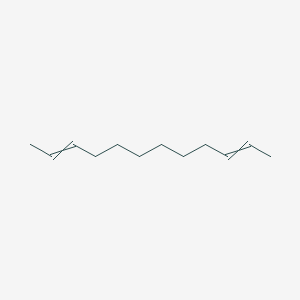

2,10-Dodecadiene

Description

Structure

3D Structure

Properties

CAS No. |

21964-61-4 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

dodeca-2,10-diene |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-6H,7-12H2,1-2H3 |

InChI Key |

KAVHZTLYHOAWPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCCCCCC=CC |

Origin of Product |

United States |

Synthetic Methodologies for 2,10 Dodecadiene

Direct Synthetic Pathways

Direct synthetic pathways to 2,10-dodecadiene often involve the formation of the carbon-carbon double bonds from suitable precursors in a straightforward manner. These methods include electrochemical reductions and the chemical reduction of alkynes.

Electrochemical synthesis offers a powerful tool for forming carbon-carbon bonds and cyclic structures by using electrical current to drive reduction or oxidation reactions. nih.govresearchgate.net This approach can replace conventional chemical reducing agents with electrons supplied by an electrode. nih.gov

The electrochemical reduction of specific halogenated precursors has been shown to produce isomers of this compound, although often as a byproduct of an intended cyclization reaction. oup.com The electrolysis of allylic 1,ω-dibromides, such as isomers of 1,12-dibromo-2,10-dodecadiene, can lead to the formation of both cyclic dienes and acyclic dienes like this compound. oup.com

In one studied pathway, the electrochemical reduction of (Z,Z)-1,12-dibromo-2,10-dodecadiene in tetrahydrofuran (B95107) was performed. oup.com This process yielded a mixture of products, which included the expected (Z,Z)-1,5-cyclododecadiene and, notably, a 16% yield of isomeric alkadienes. oup.com Through analysis, the major isomer among these alkadienes was identified as (Z,Z)-2,10-dodecadiene. oup.com A similar electrolysis of the (E,E)-1,12-dibromo-2,10-dodecadiene precursor also resulted in a mixture of cyclic and acyclic dienes. oup.com

| Precursor | Reaction Conditions | Primary Product | This compound Isomer Formed (Yield) |

|---|---|---|---|

| (Z,Z)-1,12-Dibromo-2,10-dodecadiene | Electrolysis in Tetrahydrofuran (THF) | (Z,Z)-1,5-Cyclododecadiene | (Z,Z)-2,10-Dodecadiene (major component of 16% isomeric alkadiene mixture) |

| (E,E)-1,12-Dibromo-2,10-dodecadiene | Electrolysis in Tetrahydrofuran (THF) | (E,E)-1,5-Cyclododecadiene | Isomeric alkadienes (specific isomers not detailed) |

A fundamental method for synthesizing alkenes is the reduction of alkynes. sci-hub.seorganic-chemistry.org This strategy can be applied to produce this compound from a dodeca-2,10-diyne precursor. The stereochemistry of the resulting double bonds (E or Z) is determined by the choice of reducing agents and reaction conditions. youtube.com

For instance, catalytic hydrogenation of an alkyne over standard metal catalysts like palladium, platinum, or nickel typically leads to the complete reduction of the triple bond to a single bond, forming the corresponding alkane. youtube.com However, by using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), the reduction can be selectively stopped at the alkene stage, producing the Z-isomer (cis). youtube.commdpi.com Conversely, using sodium metal in liquid ammonia (B1221849) provides the E-isomer (trans) stereoselectively. youtube.com

| Reagents/Catalyst | Solvent | Resulting Isomer | Stereochemistry |

|---|---|---|---|

| H₂, Lindlar's Catalyst | Hexane | (Z,Z)-2,10-Dodecadiene | Syn-addition (cis) youtube.com |

| Na, NH₃ (l) | Liquid Ammonia | (E,E)-2,10-Dodecadiene | Anti-addition (trans) youtube.com |

| H₂, Pd/C | Ethanol | Dodecane (fully saturated) | Complete reduction organic-chemistry.org |

Electrochemical Reductions

Advanced Stereoselective Approaches

Advanced synthetic methods offer greater control over the final structure of the molecule, which is particularly important for producing specific stereoisomers of this compound.

The Wittig reaction is a widely used and powerful method for synthesizing alkenes from carbonyl compounds (aldehydes or ketones) and a phosphorus ylide (Wittig reagent). pressbooks.publumenlearning.com The reaction's key advantage is that the double bond is formed at a specific, predetermined location. pressbooks.pub This reaction can be adapted to synthesize various isomers of dodecadienes. researchgate.nettandfonline.com

For example, a strategy to form a C12 diene could involve a mixed Wittig reaction. Research on related dodecadienols has utilized the reaction of an ylide prepared from 1,6-hexane-bistriphenylphosphonium dibromide with acetaldehyde (B116499) to produce a mixture of geometrical isomers of 4,10-dodecadien-1-ols. researchgate.net A similar double Wittig approach could theoretically be used for this compound by reacting a C8-bis-phosphonium salt with two equivalents of acetaldehyde. The stereochemical outcome of the Wittig reaction (Z or E) is influenced by the stability of the ylide and the reaction conditions. lumenlearning.com

| Phosphorus Ylide Precursor | Carbonyl Compound | Potential Product |

|---|---|---|

| Dec-9-ene-1-triphenylphosphonium halide | Acetaldehyde | This compound |

| Allyl triphenylphosphonium halide | Non-8-enal | This compound |

Controlling the stereochemistry during the reduction of alkynes is a critical aspect of modern organic synthesis. youtube.com As mentioned previously, Lindlar's catalyst and dissolving metal reduction are the classical methods for achieving Z and E stereoselectivity, respectively.

Z-Alkene Synthesis : The use of Lindlar's catalyst involves the syn-addition of two hydrogen atoms across the triple bond from the surface of the metal catalyst. youtube.com This mechanism ensures that both hydrogen atoms add to the same face of the alkyne, resulting exclusively in the cis or Z-alkene. youtube.com More recently, electrochemical methods using a palladium catalyst have also been developed for the chemo- and stereoselective hydrogenation of alkynes to Z-alkenes. rsc.org

E-Alkene Synthesis : The reduction of alkynes with sodium in liquid ammonia proceeds through a different mechanism. youtube.com An electron is transferred from the sodium atom to the alkyne, forming a radical anion. This intermediate is protonated by the ammonia solvent to give a vinylic radical. The most stable conformation of this radical is the one where the large substituent groups are on opposite sides (trans). A second electron transfer and protonation then yield the E-alkene. youtube.com

| Method | Key Reagents | Mechanism Summary | Stereochemical Outcome |

|---|---|---|---|

| Catalytic Reduction | H₂, Lindlar's Catalyst | Syn-addition of H₂ on a catalyst surface. youtube.com | Z-alkene (cis) youtube.com |

| Dissolving Metal Reduction | Na, liquid NH₃ | Formation of a stable trans-vinylic radical intermediate. youtube.com | E-alkene (trans) youtube.com |

Enantioselective Catalysis in Diene Synthesis

The creation of chiral centers within diene structures is a significant challenge in organic synthesis, with broad applications in the preparation of complex molecules and natural products. While methods for conjugated dienes are more established, the enantioselective synthesis of non-conjugated dienes like this compound relies on advanced catalytic systems. Recent progress has been dominated by transition-metal catalysis, particularly with iridium and nickel complexes, which enable the formation of stereogenic centers with high levels of control.

One prominent strategy involves the iridium-catalyzed asymmetric allylic substitution (AAS) of prochiral nucleophiles. For instance, a two-step protocol has been developed for the synthesis of "skipped" or 1,4-dienes. researchgate.net This method begins with an iridium-catalyzed allylic alkylation of phosphonate (B1237965) carbanions, followed by a Horner-Wadsworth-Emmons olefination. This approach is valued for the accessibility of its starting materials and delivers C2-substituted skipped dienes that possess a stereogenic center at the C3 position with excellent enantioselectivities. researchgate.net

Nickel catalysis has also emerged as a powerful tool. A notable development is the direct, stereoselective α-allylation of ketones using non-conjugated dienes as the allyl source. nih.gov This atom-economic method, facilitated by a Nickel(0)-N-heterocyclic carbene (NHC) catalyst, can create adjacent quaternary and tertiary stereogenic centers in a highly diastereoselective and enantioselective manner. nih.gov The design of novel chiral bulky NHC ligands has been crucial to achieving high enantiomeric ratios. nih.gov

Furthermore, nickel-catalyzed migratory hydrocyanation represents a sophisticated "chain-walking" strategy to functionalize remote positions in non-conjugated dienes. nih.govresearchgate.net This reaction exhibits remarkable regio- and chemoselectivity, transforming a range of diene substrates into valuable chiral nitrile products with high yields and enantioselectivities. nih.govresearchgate.net Deuterium-labeling experiments have provided support for the chain-walking mechanism, which involves a series of β-H elimination and reinsertion steps. nih.gov

The following table summarizes key findings in the enantioselective synthesis of non-conjugated dienes, which are applicable to the synthesis of chiral analogues of this compound.

Table 1: Enantioselective Catalytic Systems for Non-Conjugated Diene Synthesis

| Catalytic System | Reaction Type | Substrates | Key Features | Yield | Enantioselectivity (er) | Ref |

|---|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Ligand | Allylic Alkylation | Cinnamyl carbonates, Phosphonoacetates | Two-step protocol for skipped dienes; mild conditions. | Moderate to excellent | Up to >99:1 | researchgate.net |

| Ni(COD)₂ / Chiral NHC Ligand | α-Allylation of Ketones | Ketones, Non-conjugated dienes | Creates adjacent quaternary and tertiary stereocenters. | Excellent | Up to 99:1 | nih.gov |

| Ni(COD)₂ / (R)-Benz[e]ind-Phos | Migratory Hydrocyanation | Non-conjugated dienes, HCN source | "Chain-walking" functionalization of remote C-H bonds. | High | High | nih.govresearchgate.net |

| [IrOMe(COD)]₂ / Chiral Ligand | C-H Allylation | Acrylamides, 1,3-Butadienes | Direct olefinic C–H functionalization in water. | Good | Not specified | rsc.org |

Emerging Synthetic Transformations

The field of diene synthesis is continually advancing, with new transformations offering greater efficiency, selectivity, and atom economy. For a non-conjugated diene like this compound, olefin metathesis stands out as a particularly relevant and powerful emerging strategy.

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that has been explicitly applied to this compound. caltech.edu In studies exploring the formation of polyoctenylene, ADMET polymerizations between 1,9-decadiene (B157367) and this compound have been conducted using ruthenium-based olefin metathesis catalysts. caltech.edu This process is typically an equilibrium reaction, driven forward by the removal of a volatile small olefin, such as ethylene (B1197577) or in this case, 2-butene (B3427860). researchgate.net The versatility of ADMET allows for the synthesis of long-chain unsaturated polymers, which can be subsequently hydrogenated to produce saturated materials. acs.orgmdpi.com

Another innovative approach is the skeletal modification of cyclic compounds to generate linear dienes. A recently developed method transforms readily available pyrrolidines into a variety of conjugated and non-conjugated dienes. nih.gov The process involves an N-sulfonylazidonation reaction followed by a thermal rearrangement of the resulting sulfamoyl azide (B81097) intermediate. nih.gov This oxidant- and reductant-free method is notable for its ability to deconstruct a stable five-membered ring to form two new double bonds, offering a novel entry to diene structures that would be challenging to access through traditional means. nih.gov

The table below highlights these emerging synthetic routes.

Table 2: Emerging Synthetic Transformations for Dienes

| Method | Catalyst / Reagents | Substrates | Product Type | Key Features | Ref |

|---|---|---|---|---|---|

| Acyclic Diene Metathesis (ADMET) | Ruthenium Olefin Metathesis Catalyst (e.g., Grubbs catalyst) | 1,9-Decadiene, this compound | Polyoctenylene | Equilibrium-driven polymerization; forms long-chain unsaturated polymers. | caltech.eduresearchgate.net |

| Skeletal Modification | N-sulfonylazidonation reagents | Pyrrolidines | Conjugated and non-conjugated dienes | Deconstructive synthesis; forms two double bonds from a cyclic amine. | nih.gov |

Chemical Reactivity and Transformations of 2,10 Dodecadiene

Cyclization and Ring-Forming Reactions

The presence of two double bonds in the 2,10-dodecadiene backbone allows for intramolecular reactions to form cyclic structures. A notable example is the electroreductive cyclization of a functionalized derivative, (E,E)-1,12-Dibromo-2,10-dodecadiene. oup.com

This reaction is performed via electrolysis and results in the formation of a twelve-membered ring, specifically (E,E)-1,5-cyclododecadiene, although the reported yields are low. oup.com The process involves the electrochemical reduction of the allylic dibromide, leading to an intramolecular coupling between the terminal carbons of the original diene system. oup.com

Table 2: Electroreductive Cyclization of (E,E)-1,12-Dibromo-2,10-dodecadiene

| Starting Material | Reaction Type | Major Cyclic Product | Yield (%) | Reference |

|---|---|---|---|---|

| (E,E)-1,12-Dibromo-2,10-dodecadiene | Electrolysis | (E,E)-1,5-Cyclododecadiene | Low | oup.com |

| (Z,Z)-1,12-Dibromo-2,10-dodecadiene | Electrolysis | (Z,Z)-1,5-Cyclododecadiene | 13 | oup.com |

The electrolysis of the corresponding (Z,Z)-allylic dibromide also yields the (Z,Z)-1,5-cycloalkadiene, along with other byproducts. oup.com Ring-closing metathesis (RCM) is another powerful, general method for forming cyclic compounds from dienes, though specific applications to this compound are not widely documented. libretexts.org RCM reactions are catalyzed by metal complexes, such as those containing ruthenium, and proceed through a metallacyclobutane intermediate to form a cycloalkene and a volatile byproduct like ethylene (B1197577). libretexts.org

Other Significant Chemical Conversions

Beyond polymerization and cyclization, this compound can undergo other chemical transformations characteristic of unsaturated hydrocarbons.

Isomerization: During the electroreductive cyclization of (Z,Z)-1,12-dibromo-2,10-dodecadiene, a mixture of isomeric dodecadienes is formed as a significant byproduct. oup.com The major isomer in this mixture was identified as (Z,Z)-2,10-dodecadiene. oup.com This indicates that under certain reductive conditions, isomerization of the double bonds can occur.

Hydrogenation: As with other dienes, the double bonds of this compound can be reduced to single bonds through catalytic hydrogenation. This reaction would convert this compound into dodecane. While specific studies on the direct hydrogenation of this compound are not detailed in the provided results, the hydrogenation of related unsaturated polymers derived from ADMET polymerization is a common subsequent step. mdpi.com For example, unsaturated polyesters from the copolymerization of a diene with another monomer can be efficiently hydrogenated using the same ruthenium catalyst in a tandem, one-pot reaction, yielding saturated polyesters. mdpi.com

Addition and Oxidation Reactions: The double bonds in this compound are reactive sites for addition reactions with reagents such as halogens (e.g., bromine) and hydrogen halides. cymitquimica.com These reactions would lead to the formation of di- or tetra-halogenated dodecanes. Furthermore, the double bonds can be susceptible to oxidation under specific conditions, potentially yielding epoxides, diols, or other oxygenated products, similar to the reactivity observed in other dodecadiene isomers. cymitquimica.com

Catalysis in the Chemistry of 2,10 Dodecadiene

Design and Optimization of Catalytic Systems

The design and optimization of catalytic systems for the synthesis and transformation of 2,10-dodecadiene are pivotal for achieving high efficiency, selectivity, and yield. Research in this area focuses on tailoring catalyst components, including the metal center and ligands, as well as optimizing reaction conditions to direct the chemical pathway towards the desired product. While direct catalytic dimerization of C6 feedstocks to this compound is not extensively documented, principles from related olefin and diene dimerizations, particularly those involving nickel, palladium, and cobalt, provide a framework for designing effective catalytic systems.

The synthesis of specific isomers of dodecadienes, often for applications such as insect pheromones, highlights the use of multi-step reaction schemes where catalyst design is crucial for stereoselectivity. For instance, the synthesis of (8E,10E)-8,10-dodecadien-1-ol involves a coupling reaction catalyzed by a lithium copper chloride (Li₂CuCl₄) catalyst. google.com The optimization of this system involves controlling the temperature to between -15 °C and -5 °C to ensure the desired coupling reaction occurs efficiently. google.com Similarly, palladium-catalyzed cross-coupling reactions are employed for the synthesis of other dodecadienyl acetates, where the choice of the palladium(0) catalyst and the base is critical for the reaction's success. capes.gov.br

In the context of reactions involving dodecadienes, such as hydrovinylation, cobalt-based catalysts have been a subject of study. The hydrovinylation of (E)-1,3-dodecadiene has been shown to be catalyzed by cobalt complexes. rsc.org An extensive survey of chiral ligands for this reaction revealed that complexes of DIOP, BDPP, and Josiphos ligands are particularly effective, yielding high enantioselectivities. rsc.org The optimization of this catalytic system involves not only the choice of ligand but also the use of activators.

Further research into the heterodimerization of (E)-1,3-dodecadiene with methyl acrylate (B77674) has also shed light on catalyst optimization. nih.gov Cobalt(I) complexes, in the presence of activators like tris(pentafluorophenyl)borane (B72294) ((C₆F₅)₃B) or sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF), have proven to be excellent catalysts for this reaction. nih.gov The optimization of these reactions often involves screening different ligands, activators, and solvents to maximize conversion and selectivity. The data below illustrates the effect of different activators on the catalytic activity.

Table 1: Effect of Activators on the Cobalt-Catalyzed Heterodimerization of (E)-1,3-Dodecadiene and Ethylene (B1197577)

| Entry | Catalyst | Activator | Conversion (%) | Products |

|---|---|---|---|---|

| 1 | (dppe)₂CoH | None | 0 | - |

| 2 | (dppe)₂CoH | (C₆F₅)₃B | 95 | 16a + 17a |

| 3 | [(dppp)₃Co₂Br₂] | (C₆F₅)₃B | 95 | 16a + 17a |

| 4 | [(dppp)₃Co₂Br₂] | NaBARF | 95 | 16a + 17a |

| 5 | '(dppp)CoBr' | (C₆F₅)₃B | 95 | 16a + 17a |

| 6 | '(dppp)CoBr' | NaBARF | 95 | 16a + 17a |

| 7 | (dppp)CoCl | (C₆F₅)₃B | 95 | 16a + 17a |

| 8 | (dppp)CoCl | NaBARF | 95 | 16a + 17a |

| 9 | (dppp)CoCl | ZnCl₂ | 35 | 16a + 17a |

| 10 | (dppp)CoCl | ZnI₂ | 45 | 16a + 17a |

Data sourced from supporting information in related research studies. nih.gov

Nickel-catalyzed olefin dimerization is a well-established industrial process, and the principles can be applied to the synthesis of longer-chain dienes. nih.gov The versatility of nickel allows for the control of oligomerization to produce a range of products. The rational design of these catalytic systems is crucial for fine-tuning selectivity. nih.gov This often involves a deep understanding of the reaction mechanism to inform the choice of nickel precursor and, most importantly, the ancillary ligands.

The development of catalysts for related transformations provides further insight. For example, the copolymerization of 1-dodecene (B91753) and 1,11-dodecadiene (B1329416) has been achieved using a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–[Ph₃C][B(C₆F₅)₄] catalyst system. mdpi.com The optimization of this system involved adjusting the polymerization temperature. At -50 °C, the polymerization proceeded in a quasi-living manner, yielding copolymers with high molecular weight and low polydispersity index (PDI). mdpi.com

Table 2: Copolymerization of 1-Dodecene (DD) with 1,11-Dodecadiene (DDD) at Different Temperatures

| Run | Temperature (°C) | Time (min) | Yield (g) | Mₙ (×10⁴) | Mₙ/Mₙ |

|---|---|---|---|---|---|

| 4 | -40 | 15 | 0.81 | 37.9 | 1.48 |

| 4 | -40 | 45 | 1.15 | 58.7 | 1.43 |

| 4 | -40 | 90 | 1.35 | 73.1 | 1.48 |

| 5 | -50 | 30 | 0.49 | 23.3 | 1.25 |

| 5 | -50 | 60 | 0.70 | 38.6 | 1.26 |

| 5 | -50 | 120 | 0.82 | 54.6 | 1.28 |

Mₙ: Number-average molecular weight; Mₙ/Mₙ: Polydispersity index. Data adapted from related polymerization studies. mdpi.com

Ultimately, the design and optimization of catalytic systems for reactions involving this compound draw upon a broad understanding of organometallic chemistry and catalysis. The selection of the metal center, the electronic and steric properties of the ligands, and the fine-tuning of reaction parameters such as temperature, pressure, and the presence of co-catalysts or activators are all critical levers to control the outcome of the reaction.

Mechanistic Elucidations of 2,10 Dodecadiene Reactions

Reaction Mechanism Studies of Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. When applied to α,ω-dienes like 2,10-dodecadiene, it results in a step-growth polymerization known as Acyclic Diene Metathesis (ADMET). This process leads to the formation of a polyalkenamer and a small, volatile alkene byproduct, which in the case of this compound is 2-butene (B3427860).

The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-carbene catalyst (typically based on ruthenium or molybdenum) and the olefin substrate. youtube.com The key intermediate in this catalytic cycle is a four-membered ring known as a metallacyclobutane. fiveable.mecaltech.edu

The catalytic cycle for the ADMET polymerization of this compound can be described as follows:

Initiation: The reaction begins with the interaction of the precatalyst, a metal alkylidene complex [M=CR¹R²], with one of the double bonds of a this compound monomer. This forms an initial metallacyclobutane intermediate.

Cycloreversion & Propagation: This intermediate fragments to release the initial alkylidene group (R¹R²) attached to a fragment of the dodecadiene chain, generating a new metal-carbene species. This new catalyst then reacts with a double bond from another monomer molecule.

Chain Growth: This sequence of forming a metallacyclobutane followed by its cleavage continues, linking monomer units together. fiveable.me In the ADMET of this compound, each step-growth reaction between two diene molecules (or between a growing chain and a monomer) releases a molecule of 2-butene.

Equilibrium: The metathesis polycondensation of this compound to produce polyoctenamers and 2-butene is an equilibrium process. researchgate.net To drive the reaction towards the formation of high molecular weight polymer, the volatile 2-butene byproduct is typically removed from the reaction mixture under vacuum. researchgate.net

The process is catalyzed by transition metal complexes, with Grubbs' ruthenium-based catalysts being commonly used due to their high activity and tolerance to various functional groups. fiveable.me The choice of catalyst is critical and can significantly influence reaction rates, polymer molecular weight, and stereochemistry. fiveable.me

Mechanistic Pathways in Carbon-Carbon Bond Formation

Beyond metathesis, the double bonds in this compound can participate in other carbon-carbon bond-forming reactions, notably cycloadditions and catalyzed cyclizations.

Diels-Alder [4+2] Cycloaddition: Although the double bonds in this compound are not conjugated, isomerization to a conjugated system under thermal or catalytic conditions could precede a Diels-Alder reaction. The Diels-Alder reaction is a pericyclic process that occurs in a single, concerted step through a cyclic transition state. youtube.compressbooks.pub It involves the interaction of a 4π-electron system (the conjugated diene) with a 2π-electron system (a dienophile) to form a six-membered ring. masterorganicchemistry.com The mechanism involves the simultaneous overlap of the p-orbitals of the diene and dienophile, leading to the formation of two new sigma bonds and one new pi bond without any charged intermediates. pressbooks.pubmasterorganicchemistry.com

Catalytic Cyclization: Organometallic catalysts can facilitate the intramolecular cyclization of dienes. For instance, scandocene hydride complexes have been shown to catalyze the cyclization of diolefins. caltech.educaltech.edu A study on the related 5,8-dimethylene-1,11-dodecadiene demonstrated its catalytic cyclization to form a spiro hydrocarbon. caltech.edu The mechanism for such transformations typically involves:

Olefin Insertion: The catalyst, such as a scandocene hydride, adds across one of the double bonds of the diene to form an organoscandium intermediate. caltech.edu

Intramolecular Insertion: The metal center of this intermediate then coordinates to the second double bond within the same molecule, followed by an intramolecular insertion of the olefin into the metal-carbon bond, forming a new carbon-carbon bond and a cyclic alkylscandium species. caltech.edu

β-Hydride Elimination: The cycle is completed by β-hydride elimination, which regenerates the scandocene hydride catalyst and releases the cyclized organic product.

Kinetic Investigations of Polymerization Processes

The polymerization of this compound via ADMET is a step-growth polycondensation, and its kinetics are governed by the principles of equilibrium reactions. researchgate.net The rate of polymerization and the final molecular weight of the resulting polymer are highly dependent on several factors, including catalyst activity, monomer concentration, temperature, and the efficiency of byproduct removal.

Kinetic studies of ADMET polymerizations reveal key aspects of the reaction mechanism. The process is typically performed in bulk or concentrated solution at elevated temperatures to facilitate the removal of the volatile byproduct (2-butene), which shifts the equilibrium toward the polymer product. researchgate.net The choice of catalyst is paramount; for example, second-generation Hoveyda-Grubbs catalysts are often effective in producing high molecular weight polymers. mdpi.comnih.gov

The progress of the polymerization can be monitored by observing the increase in molecular weight (Mₙ) over time. Studies on analogous ADMET systems have shown that increasing the reaction time and temperature, in conjunction with efficient byproduct removal (e.g., by performing solvent exchanges or applying a vacuum), leads to higher molecular weight polymers. nih.gov However, these conditions can also affect the stereochemistry of the newly formed double bonds. nih.govresearchgate.net

| Parameter | Effect on Polymerization | Mechanistic Implication |

|---|---|---|

| Temperature | Increases reaction rate but can decrease stereoselectivity. researchgate.netnih.gov | Provides energy to overcome activation barriers for both metathesis and potential side reactions like isomerization. Higher temperatures favor thermodynamically stable products (often trans). nih.gov |

| Reaction Time | Longer times generally lead to higher molecular weight. nih.gov Can lead to loss of stereocontrol. nih.gov | Allows the step-growth equilibrium to be driven further toward high polymer formation. Prolonged exposure to the catalyst can allow for secondary metathesis or isomerization events. |

| Catalyst Loading | Affects the rate of polymerization. Lower loadings are desirable for cost-efficiency but may require longer reaction times. nih.govresearchgate.net | The concentration of the active catalytic species directly influences the overall reaction rate. |

| Byproduct Removal | Crucial for achieving high molecular weight. researchgate.net | Shifts the monomer-polymer equilibrium toward the product side, in accordance with Le Châtelier's principle. |

Stereochemical Control and Reaction Mechanism

Controlling the geometry (cis or trans) of the double bonds formed during the polymerization of dienes is a significant challenge and an area of active research. In a typical ADMET polymerization, the outcome is often a mixture of cis and trans isomers, with the more thermodynamically stable trans isomer predominating. nih.gov However, recent advances in catalyst design have enabled kinetic control over the stereochemistry of the olefin metathesis process.

The mechanism of stereochemical control is intimately linked to the structure of the catalyst and the pathway of olefin approach to the metal center. nih.gov

Thermodynamic Control: With standard Grubbs-type dichloro Ru catalysts, the approaching olefin is believed to bind via a "bottom-bound" mechanism. The subsequent formation and collapse of the metallacyclobutane intermediate favor the generation of the more stable trans-alkene. researchgate.net

Kinetic Control (Stereoretentive Metathesis): The development of specific dithiolate Ru carbene catalysts has enabled a stereoretentive ADMET process. nih.govresearchgate.net When these catalysts are combined with cis-diene monomers, they can produce polymers with exceptionally high cis content (>99%). nih.gov The proposed mechanism involves a "side-bound" approach of the olefin to the metal center. This alternative geometric approach within the catalytic cycle leads to the preferential formation of the cis-alkene, thus retaining the stereochemistry of the monomer. nih.govresearchgate.net

The degree of stereochemical control can be modulated by the reaction conditions. For instance, running a stereoretentive ADMET polymerization at lower temperatures enhances kinetic control and improves the cis-selectivity. nih.gov Conversely, increasing the temperature or reaction time can lead to an erosion of this selectivity, resulting in a polymer with a more mixed cis/trans ratio. researchgate.netnih.gov This tunability allows for the synthesis of polyalkenamers with predictable and tailored stereochemistry.

| Catalyst Type | Proposed Olefin Approach | Primary Product Stereochemistry | Controlling Factor |

|---|---|---|---|

| Standard Dichloro Ru Catalyst (e.g., Grubbs' Gen II) | Bottom-bound researchgate.net | trans (mixture with cis) nih.gov | Thermodynamic |

| Dithiolate Ru Carbene | Side-bound researchgate.net | cis (with cis-monomer) nih.govnih.gov | Kinetic (Stereoretentive) |

Advanced Spectroscopic and Analytical Characterization of 2,10 Dodecadiene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the unambiguous structural assignment of 2,10-dodecadiene isomers. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a detailed picture of the molecular framework, including stereochemistry, can be constructed.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR are fundamental in identifying the constituent protons and carbons within a this compound molecule. The chemical shift (δ), reported in parts per million (ppm), provides insight into the electronic environment of each nucleus. hw.ac.uk

In ¹H NMR spectra of this compound systems, the olefinic protons (–CH=CH–) typically resonate in the downfield region, generally between δ 5.3 and 5.5 ppm. The allylic protons, which are adjacent to the double bonds, appear further upfield, followed by the remaining methylene (B1212753) (–CH₂–) and terminal methyl (–CH₃) protons. The integration of these signals reveals the relative number of protons in each unique chemical environment. hw.ac.uk

¹³C NMR spectroscopy offers a wider spectral dispersion, often allowing for the resolution of individual carbon signals. libretexts.org Olefinic carbons in this compound systems typically appear in the range of δ 120-140 ppm. oregonstate.edu The chemical shifts of allylic and other aliphatic carbons are found at higher field strengths. The specific chemical shifts can be influenced by the geometry (cis/trans or E/Z) of the double bonds. For instance, studies on related conjugated diene systems have shown that the conversion of an (E)-double bond to a (Z)-configuration induces predictable upfield shifts for several allylic and olefinic carbons. tandfonline.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dodecadiene Analogs

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | Olefinic (-CH=CH-) | 5.3 - 5.5 |

| Allylic (-CH₂-CH=) | ~2.0 | |

| Methylene (-CH₂-) | ~1.3 - 1.4 | |

| Methyl (-CH₃) | ~0.9 | |

| ¹³C | Olefinic (-CH=CH-) | 120 - 140 |

| Allylic (-CH₂-CH=) | 27 - 35 | |

| Methylene (-CH₂-) | 22 - 30 | |

| Methyl (-CH₃) | ~14 |

Note: Data are generalized from various dodecadienol and related diene structures. tandfonline.comrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the signals observed in 1D NMR spectra and to establish the connectivity of the carbon skeleton, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks throughout the molecule. emerypharma.comharvard.edu This is invaluable for confirming the sequence of methylene groups between the two double bonds in this compound.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbons to which they are directly attached. github.io Each cross-peak in an HMQC or HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, providing unambiguous C-H one-bond correlations. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). nih.gov HMBC is crucial for connecting different spin systems that are separated by quaternary carbons or heteroatoms. In the context of this compound, HMBC correlations can confirm the placement of the double bonds by showing correlations from olefinic protons to allylic carbons and vice versa. nih.govrsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical tool for determining the molecular weight of this compound and for distinguishing between its positional and geometric isomers through the analysis of fragmentation patterns.

Electron Impact Mass Spectrometry (EI-MS) for Positional and Geometric Isomer Distinction

In Electron Impact Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation of the molecule. pg.edu.pl The resulting mass spectrum displays the molecular ion (M⁺•) and a series of fragment ions. While the molecular ion confirms the molecular formula (C₁₂H₂₂ for this compound, with a nominal mass of 166 amu), the fragmentation pattern is highly dependent on the structure of the molecule. spectrabase.com

Studies on various dodecadien-1-ol isomers have shown that both positional and geometric isomers yield characteristic fragmentation patterns. oup.comsakura.ne.jptandfonline.com The position of the double bonds influences the cleavage pathways, leading to different sets of fragment ions. oup.comsakura.ne.jp Furthermore, the relative abundance of the molecular ion can be indicative of the double bond geometry; (E)-isomers often exhibit a more intense molecular ion peak compared to their (Z)-counterparts. oup.comsakura.ne.jptandfonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), typically to four or more decimal places. thermofisher.com This precision allows for the determination of the elemental composition of the molecular ion and its fragments. thermofisher.com For this compound, HRMS can confirm the molecular formula C₁₂H₂₂ by measuring the exact mass (calculated: 166.1722 u) and distinguishing it from other compounds that might have the same nominal mass. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. phytojournal.com This makes it an ideal method for analyzing mixtures of this compound isomers or for identifying the compound within a complex matrix. jocpr.com

In a GC-MS analysis, the components of a mixture are separated on a capillary column based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. phytojournal.com This allows for the identification of individual isomers based on their unique retention times and mass spectra. mdpi.com The technique is sensitive enough to detect trace amounts of these compounds. mdpi.com

Table 2: Summary of MS Techniques for this compound Analysis

| Technique | Information Provided | Application |

| EI-MS | Molecular Weight, Fragmentation Pattern | Isomer differentiation (positional and geometric) |

| HRMS | Exact Mass, Elemental Composition | Unambiguous molecular formula confirmation |

| GC-MS | Retention Time, Mass Spectrum of separated components | Analysis of isomer mixtures, Identification in complex samples |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of energy at those frequencies. libretexts.org This results in an IR spectrum, which is a plot of absorbance or transmittance versus frequency or wavenumber. libretexts.org The specific frequencies at which a molecule absorbs IR radiation are characteristic of its molecular structure and the types of chemical bonds present. libretexts.org

Different isomers of this compound and its derivatives exhibit distinct IR absorption bands, which can be used for their identification and characterization. For instance, the IR spectrum of (E,E)-1,12-dibromo-2,10-dodecadiene shows characteristic peaks at 3030 cm⁻¹, 1660 cm⁻¹, and 963 cm⁻¹. oup.com In contrast, the (Z,Z) isomer displays absorptions at 3030 cm⁻¹, 1645 cm⁻¹, and a broad band between 720-750 cm⁻¹. oup.com The presence of a peak around 3030 cm⁻¹ is indicative of C-H stretching vibrations of the double bond. The absorption at 963 cm⁻¹ in the (E,E) isomer is characteristic of the out-of-plane C-H bending of a trans-disubstituted alkene, while the 720-750 cm⁻¹ band in the (Z,Z) isomer is typical for a cis-disubstituted alkene.

The IR spectra of different geometric isomers of this compound also show noticeable differences. For example, (Z)-1,10-dodecadiene has IR absorptions at 3030, 990, 910, and 700 cm⁻¹. oup.com The (Z,Z)-2,10-dodecadiene isomer is identified by peaks at 3030 and 700 cm⁻¹. oup.com These variations in the "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum are particularly useful for distinguishing between isomers.

Table 1: Characteristic IR Absorption Bands for this compound Isomers and Derivatives

| Compound | Characteristic IR Bands (cm⁻¹) | Source |

| (E,E)-1,12-Dibromo-2,10-dodecadiene | 3030, 1660, 963 | oup.com |

| (Z,Z)-1,12-Dibromo-2,10-dodecadiene | 3030, 1645, 720-750 (broad) | oup.com |

| (Z)-1,10-Dodecadiene | 3030, 990, 910, 700 | oup.com |

| (Z,Z)-2,10-Dodecadiene | 3030, 700 | oup.com |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. wvu.edu By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice. rsc.org

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (SC-XRD) is considered the most reliable method for the unambiguous determination of the absolute configuration of chiral molecules. encyclopedia.pubspringernature.com This technique is particularly crucial for complex molecules with multiple stereocenters. The method relies on the phenomenon of anomalous scattering, where the phase of the scattered X-rays is slightly shifted by the electrons of the atoms in the crystal. encyclopedia.pub This effect is more pronounced for heavier atoms. encyclopedia.pub

For organic molecules primarily composed of light atoms like carbon, hydrogen, and oxygen, determining the absolute configuration can be challenging due to the weak anomalous scattering effect. researchgate.net However, the use of longer wavelength X-ray sources, such as Cu-Kα radiation, can enhance the anomalous scattering and facilitate the determination of the absolute configuration. encyclopedia.pub The Flack parameter, derived from the diffraction data, is a critical value used to assess the correctness of the determined absolute configuration. A Flack parameter close to zero indicates that the assigned configuration is correct. encyclopedia.pub

In the context of dodecadiene derivatives, SC-XRD has been employed to determine the absolute configuration of complex natural products. For instance, the absolute configuration of gypseatriol, a sesquiterpenoid, and the known compound this compound-1,6,7-triol, isolated from the fungus Antrodiella gypsea, were assigned using single crystal X-ray diffraction analysis. figshare.com This highlights the power of SC-XRD in elucidating the precise three-dimensional structure of intricate molecules containing the dodecadiene framework.

Chromatographic Techniques for Separation and Purity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Column Chromatography Methods

Column chromatography is a widely used purification technique in organic chemistry. byjus.com It relies on the differential adsorption of compounds to a solid stationary phase, typically silica (B1680970) gel or alumina, packed into a column. byjus.comcup.edu.cn A solvent or a mixture of solvents, the mobile phase, is passed through the column to elute the compounds. youtube.com The separation is based on the polarity of the molecules; less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar stationary phase. byjus.com

This technique is effective for separating isomers. For example, a mixture of (E,Z)- and (E,E)-isomers of dodecadien-l-ols can be separated using a silica gel column impregnated with silver nitrate. tandfonline.com The silver ions interact differently with the π-electrons of the double bonds in the different isomers, leading to their separation. This method has been successfully used to obtain geometrically pure isomers of 5,7-, 6,8-, 7,9-, and 8,10-dodecadien-l-ols. tandfonline.com

Gas-Liquid Chromatography (GLC)

Gas-liquid chromatography (GLC) is a type of gas chromatography (GC) where the stationary phase is a liquid coated on a solid support. lcservicesltd.co.ukinflibnet.ac.in The mobile phase is an inert gas, such as helium or nitrogen. msu.edu GLC is particularly suitable for the separation and analysis of volatile compounds. lcservicesltd.co.uk The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase.

GLC has been instrumental in the separation and identification of various isomers of this compound. For instance, preparative GLC with a Ucon oil stationary phase at 120°C was used to separate isomers of 1,10-dodecadiene and this compound with nearly 80% purity. oup.com The different isomers, such as (Z)-1,10-dodecadiene, (E,Z)-2,10-dodecadiene, and (Z,Z)-2,10-dodecadiene, were identified based on their retention times and further characterized by spectroscopic methods. oup.com However, in some cases, the separation of geometric isomers of terminal-conjugated dienes by capillary GC can be challenging, with the peaks of (E)- and (Z)-isomers often overlapping. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful chromatographic technique that uses high pressure to force the solvent through the column packed with a stationary phase. mst.dk This results in faster and more efficient separations compared to traditional column chromatography. HPLC is versatile and can be used to separate a wide range of compounds, including isomers. mtc-usa.com

Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., ODS or C18) and the mobile phase is a polar solvent mixture, is commonly used for the separation of organic molecules. tandfonline.com HPLC has proven effective in separating geometric isomers of dodecadienyl compounds. For example, HPLC with an ODS column completely separated the (E) and (Z) geometric isomers of 7,9-decadienyl and 9,11-dodecadienyl compounds, where the (Z)-isomers eluted faster than the (E)-isomers. tandfonline.com This technique, often coupled with a UV detector, provides a reliable method for the analysis and purification of this compound isomers and their derivatives. tandfonline.com

Theoretical and Computational Studies on 2,10 Dodecadiene

Quantum Chemical Investigations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic structure of 2,10-dodecadiene and how this structure dictates its chemical behavior. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to model the molecule and predict its properties. numberanalytics.com

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are crucial for predicting reactivity. For a diene like this compound, the HOMO is typically associated with the π-system of the double bonds and is indicative of its nucleophilic character. The LUMO, conversely, indicates its electrophilic character. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of a Representative Dodecadiene Isomer

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-31G | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | 0.5 D | DFT/B3LYP/6-31G | Measures the overall polarity of the molecule |

| Polarizability | 25.0 ų | DFT/B3LYP/6-31G* | Indicates how easily the electron cloud can be distorted |

| Note: These values are illustrative and can vary depending on the specific isomer of this compound and the computational method used. |

Molecular Electrostatic Potential (MEP) maps are another valuable tool. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would show negative potential around the double bonds, confirming their nucleophilic nature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. mit.edusmu.educhemrxiv.org

For instance, in reactions such as cycloadditions (like the Diels-Alder reaction) or telomerization, computational models can determine whether the reaction proceeds through a concerted (single-step) or a stepwise mechanism. numberanalytics.comrsc.orgfrontiersin.org The energies of the transition states are calculated to determine the activation energy of the reaction, which is a key factor governing the reaction rate. chemrxiv.org Recent advances in machine learning, trained on vast datasets of quantum chemical calculations, are accelerating the prediction of transition state structures. mit.edu

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) | Computational Method |

| Concerted Cycloaddition | Cyclic, bonds forming simultaneously | 25.5 | M06-2X/cc-pVTZ |

| Stepwise Radical Addition | Open-chain biradical intermediate | 32.1 | M06-2X/cc-pVTZ |

| Note: The data presented is hypothetical to illustrate the type of information obtained from computational modeling. |

These models can also investigate the influence of catalysts, solvents, and substituent groups on the reaction mechanism and energetics. rsc.orgsciforum.net For example, a study on a Diels-Alder reaction involving a diene showed that a ruthenium photosensitizer facilitates the reaction through a stepwise pathway by mediating electron transfer. rsc.org

Stereochemical Predictions and Conformational Analysis

The long, flexible carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. helsinki.fi The specific three-dimensional shape of the molecule, including the geometry around its double bonds (E/Z isomerism), can significantly influence its physical properties and reactivity.

Computational methods, particularly molecular mechanics (MM) and molecular dynamics (MD) simulations, are used to explore the conformational landscape of this compound. rsc.orgnih.gov These methods calculate the potential energy of different conformations to identify the most stable, low-energy structures. helsinki.fi For long-chain dienes, understanding the preferred conformations is crucial for predicting the stereochemical outcome of reactions. helsinki.fitandfonline.com

For example, in a reaction where a new stereocenter is formed, the pre-existing stereochemistry and the conformational preferences of the dodecadiene chain can direct the incoming reagent to a specific face of the molecule, leading to a diastereoselective outcome. helsinki.fi Conformational analysis can predict the most likely products by comparing the energies of the transition states leading to different stereoisomers. researchgate.net

Table 3: Relative Energies of Different Conformers of an (E,E)-2,10-Dodecadiene Isomer

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles |

| A | Extended, linear-like | 0.00 (most stable) | C4-C5-C6-C7: ~180° |

| B | Bent, U-shape | 1.25 | C4-C5-C6-C7: ~60° |

| C | Folded | 2.80 | C6-C7-C8-C9: ~75° |

| Note: This table is illustrative. The actual conformers and their energies depend on the specific isomer and the computational model. |

Academic and Research Applications of 2,10 Dodecadiene

Significance as a Monomer in Polymer Science

Non-conjugated dienes are fundamental building blocks in polymer chemistry, primarily through a process known as Acyclic Diene Metathesis (ADMET) polymerization. This method is a powerful tool for creating precisely defined polymer architectures.

Role in Precision Polymer Synthesis

ADMET is a type of step-growth condensation polymerization that is particularly useful for polymerizing terminal dienes into polyenes. mdpi.com The reaction is driven by the removal of a volatile small molecule, typically ethylene (B1197577), which shifts the equilibrium towards polymer formation. mdpi.com This technique offers a high degree of control over the polymer structure, which is a significant advantage over traditional radical polymerizations. mdpi.com

For a monomer like 2,10-dodecadiene, with its double bonds positioned internally, its reactivity in ADMET would be different from terminal dienes. The metathesis reaction would lead to the formation of a polymer with a repeating unit derived from the central portion of the monomer and the release of 2-butene (B3427860). The precise structure of the resulting polymer, including the stereochemistry of the newly formed double bonds (cis or trans), would be highly dependent on the choice of catalyst. mdpi.com Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed in these transformations due to their high activity and functional group tolerance.

The principles of ADMET polymerization allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This precision is crucial for creating materials with specific and predictable properties. While direct examples using this compound are not prevalent, the polymerization of analogous dienes like 1,9-decadiene (B157367) to produce poly(octenylene) demonstrates the potential of this approach. mdpi.com

Table 1: Comparison of Monomers in Acyclic Diene Metathesis (ADMET) Polymerization

| Monomer | Catalyst System | Primary Polymer Product | Volatile Byproduct |

| 1,5-Hexadiene | Schrock or Grubbs Catalysts | 1,4-Polybutadiene | Ethylene |

| 1,9-Decadiene | Schrock or Grubbs Catalysts | Poly(octenylene) | Ethylene |

| This compound (Hypothetical) | Tungsten- or Ruthenium-based | Poly(octenamer) | 2-Butene |

Development of Functionalized Polymeric Materials

A significant advantage of metathesis-based polymerization is its tolerance to a wide range of functional groups. This allows for the use of functionalized diene monomers to create polymers with tailored chemical and physical properties. While this compound itself is a simple hydrocarbon, its synthesis could be adapted to include functional groups, or it could be copolymerized with other functionalized dienes.

The incorporation of functionalities such as esters, ethers, and silanes into the monomer backbone allows for the creation of advanced materials. For instance, the ADMET polymerization of bio-based α,ω-dienes derived from fatty acids has been used to produce high-molecular-weight unsaturated polyesters. These polymers can be subsequently hydrogenated to yield saturated polyesters with tunable mechanical properties and potential biodegradability. The use of ruthenium-carbene catalysts is crucial in these polymerizations as they afford high molecular weight polymers.

Furthermore, copolymerization of a diene like this compound with functional monomers can lead to the development of materials with specific applications, such as thermoplastic elastomers or materials with modifiable surfaces. The precise placement of functional groups along the polymer chain, made possible by techniques like ADMET, is key to achieving these targeted properties.

Building Block in Complex Organic Synthesis

The carbon-carbon double bonds in this compound are reactive sites that can be exploited in a variety of organic transformations, making it a potential building block for the synthesis of more complex molecules.

Access to Structurally Diverse Molecules

The two double bonds in this compound can undergo a range of reactions, including but not limited to, epoxidation, dihydroxylation, hydrogenation, and various cycloadditions. The ability to selectively react one double bond while leaving the other intact would provide a pathway to bifunctional molecules that can be further elaborated.

For example, selective epoxidation of one double bond followed by ring-opening would introduce hydroxyl and other functional groups. The remaining double bond could then be used in a subsequent transformation, such as a cross-metathesis reaction with another olefin to build a more complex carbon skeleton. The stereochemistry of these transformations can often be controlled through the use of chiral catalysts and reagents, leading to the synthesis of specific stereoisomers.

While specific examples detailing the use of this compound in the synthesis of complex natural products or pharmaceuticals are not readily found in the literature, the general reactivity of dienes is a cornerstone of modern synthetic organic chemistry. The principles of retrosynthetic analysis often identify dienes as valuable starting materials for the construction of cyclic and acyclic systems with multiple stereocenters.

Contribution to New Chemical Methodologies and Method Development

The study of the reactivity of less common isomers like this compound can contribute to the development of new synthetic methodologies. The specific placement of the double bonds in this compound could present unique challenges and opportunities for catalyst development and reaction optimization.

For instance, developing catalysts that can selectively perform metathesis at one of the internal double bonds of this compound in the presence of other olefins would be a valuable addition to the synthetic chemist's toolbox. Such a catalyst would need to exhibit high chemoselectivity, distinguishing between internal double bonds of varying steric and electronic environments.

Furthermore, investigating the cyclization reactions of this compound and its derivatives could lead to the discovery of new routes to cyclic compounds. Ring-closing metathesis (RCM) is a powerful method for the synthesis of rings of various sizes, and while this compound is not ideally suited for direct intramolecular RCM due to the large ring size that would be formed, its derivatives could be designed to undergo such transformations.

The exploration of stereoselective reactions involving this compound, such as asymmetric dihydroxylation or epoxidation, can also drive the development of new catalytic systems that provide high levels of enantioselectivity for non-conjugated dienes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.